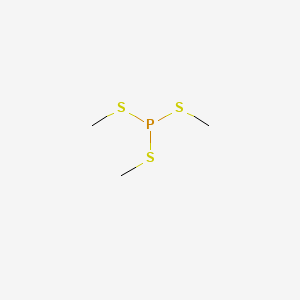
Phosphorotrithious acid, trimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorotrithious acid, trimethyl ester, also known as trimethyl phosphorotrithioite, is an organophosphorus compound with the molecular formula C₃H₉PS₃. This compound is characterized by the presence of three methoxy groups attached to a phosphorus atom, which is also bonded to three sulfur atoms. It is a colorless liquid with a distinct odor and is known for its reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorotrithious acid, trimethyl ester can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
PCl3+3CH3OH→P(OCH3)3+3HCl
Another method involves the reaction of phosphorus trichloride with sodium methoxide:
PCl3+3NaOCH3→P(OCH3)3+3NaCl
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Phosphorotrithious acid, trimethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphorotrithious acid and methanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Hydrolysis: Phosphorotrithious acid and methanol.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Phosphorotrithious acid, trimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages in DNA and RNA analogs.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus.
Mechanism of Action
The mechanism of action of phosphorotrithious acid, trimethyl ester involves its ability to interact with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with other elements. The compound can also undergo oxidation and reduction reactions, further contributing to its versatility in chemical processes .
Comparison with Similar Compounds
Phosphorotrithious acid, trimethyl ester can be compared with other similar compounds such as:
Trimethyl phosphite (C₃H₉O₃P): Similar in structure but contains oxygen atoms instead of sulfur.
Trimethyl phosphate (C₃H₉O₄P): Contains an additional oxygen atom and is used as a flame retardant and plasticizer.
Trimethyl phosphorothioate (C₃H₉O₃PS): Contains both oxygen and sulfur atoms and is used in pesticide formulations.
Uniqueness: this compound is unique due to its high sulfur content, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This makes it particularly useful in applications requiring sulfur-phosphorus chemistry .
Properties
CAS No. |
816-80-8 |
|---|---|
Molecular Formula |
C3H9PS3 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
tris(methylsulfanyl)phosphane |
InChI |
InChI=1S/C3H9PS3/c1-5-4(6-2)7-3/h1-3H3 |
InChI Key |
FVTIMWPYAZCZQB-UHFFFAOYSA-N |
Canonical SMILES |
CSP(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















